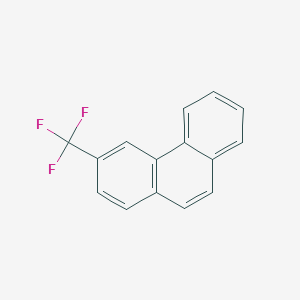

3-(Trifluoromethyl)phenanthrene

Description

Significance of the Phenanthrene (B1679779) Scaffold in Contemporary Organic Chemistry

The phenanthrene skeleton, a polycyclic aromatic hydrocarbon (PAH) composed of three fused benzene (B151609) rings in a non-linear arrangement, is a cornerstone of modern organic chemistry. numberanalytics.comwikipedia.org Its unique electronic and structural characteristics make it a valuable building block for more complex molecules. numberanalytics.com The delocalization of π-electrons across its three rings results in significant resonance energy, contributing to its relative stability. numberanalytics.com

The applications of the phenanthrene scaffold are diverse, serving as a precursor in the synthesis of dyes, plastics, pesticides, and pharmaceuticals. numberanalytics.comwikipedia.org Furthermore, phenanthrene derivatives are crucial intermediates in the synthesis of complex natural products and materials with specific optoelectronic properties. numberanalytics.comacs.org The reactivity of the phenanthrene core, particularly at the 9 and 10 positions, allows for a variety of chemical transformations, including oxidation, reduction, and halogenation, further expanding its synthetic utility. wikipedia.org The study of phenanthrene and its derivatives, such as 9-hydroxyphenanthrene, continues to be an active area of research, with a focus on developing regioselective functionalization strategies to access novel molecular frameworks. rsc.org

Strategic Importance of the Trifluoromethyl Group in Modulating Molecular Properties for Academic Inquiry

The trifluoromethyl (CF3) group is a powerful tool in molecular design, widely employed to modify the properties of organic compounds for academic and industrial research. mdpi.comscilit.comnih.gov Its strategic incorporation into a molecule can profoundly influence its physicochemical and biological characteristics. nih.gov

Key properties modulated by the trifluoromethyl group include:

Lipophilicity: The CF3 group significantly increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve its in vivo transport. mdpi.combeilstein-journals.org

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group highly resistant to metabolic degradation. mdpi.com This increased stability can lead to a longer biological half-life for molecules containing this group. mdpi.com

Binding Affinity: The electronic properties of the CF3 group, particularly its strong electron-withdrawing nature, can alter the electron distribution within a molecule. mdpi.com This can lead to enhanced binding interactions with biological targets. mdpi.com

Bioisosterism: Due to its steric similarity to a chlorine atom and its ability to mimic a methyl group while being metabolically stable, the CF3 group is often used as a bioisostere to fine-tune the properties of lead compounds in drug discovery. mdpi.comwikipedia.org

The ability to predictably alter these fundamental molecular properties makes the trifluoromethyl group an indispensable component in the medicinal chemist's toolkit for designing new therapeutic agents and molecular probes. scilit.commdpi.com

Overview of Key Research Domains for 3-(Trifluoromethyl)phenanthrene Systems

The combination of the phenanthrene scaffold and the trifluoromethyl group in this compound has led to its investigation in several key research areas. The synthesis of this compound and its derivatives is a subject of study, with methods being developed for its efficient preparation. dtic.mil

A significant area of research has been the detailed structural and physical characterization of this compound. X-ray diffraction studies have been employed to determine its molecular and crystal structure. nih.govbrynmawr.edu Furthermore, computational studies and NMR relaxation experiments have been used to investigate the rotational dynamics of the trifluoromethyl group within the phenanthrene framework, providing insights into intermolecular interactions in the solid state. nih.govbrynmawr.edu These fundamental studies are crucial for understanding how the CF3 group influences the solid-state packing and properties of the molecule.

While direct applications are still under exploration, the unique combination of a rigid, planar aromatic system with a lipophilic and metabolically stable substituent suggests potential for its use as a molecular scaffold in materials science and as a synthetic intermediate for more complex functional molecules. The cardiotoxic effects of phenanthrene on fish myocytes have been studied, highlighting the biological relevance of the core structure. nih.gov

| Property | Value |

| Molecular Formula | C15H9F3 |

| CAS Number | 839-81-6 chemsrc.com |

| Spectroscopic Data | Key Features |

| ¹H NMR | Aromatic protons exhibit characteristic shifts. |

| ¹³C NMR | Signals corresponding to the phenanthrene carbons and the trifluoromethyl carbon are observed. |

| IR Spectroscopy | Shows characteristic C-H and C-F stretching vibrations. researchgate.net |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of the compound. |

Structure

2D Structure

3D Structure

Properties

CAS No. |

839-81-6 |

|---|---|

Molecular Formula |

C15H9F3 |

Molecular Weight |

246.23 g/mol |

IUPAC Name |

3-(trifluoromethyl)phenanthrene |

InChI |

InChI=1S/C15H9F3/c16-15(17,18)12-8-7-11-6-5-10-3-1-2-4-13(10)14(11)9-12/h1-9H |

InChI Key |

HVTFZHUEAGOTKD-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=CC3=C2C=C(C=C3)C(F)(F)F |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C=C(C=C3)C(F)(F)F |

Synonyms |

3-(trifluoromethyl)phenanthrene |

Origin of Product |

United States |

Computational and Theoretical Investigations of 3 Trifluoromethyl Phenanthrene Systems

Ab Initio Electronic Structure Calculations

Ab initio methods, which are based on first principles of quantum mechanics without the inclusion of empirical parameters, have been employed to model 3-(Trifluoromethyl)phenanthrene in both isolated and condensed phases.

The structure of an isolated molecule of this compound has been calculated using several electronic structure methods to provide a theoretical model for comparison with experimental data, such as that from X-ray diffraction. nih.gov Calculations have been performed at various levels of theory, including Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), with different basis sets. nih.govnih.gov

To simulate the solid-state environment, cluster models have also been computationally constructed. One such model involves a 13-molecule cluster based on X-ray diffraction data to investigate intermolecular interactions and their effect on molecular properties. nih.govnih.gov This approach allows for a more accurate representation of the forces experienced by a molecule within a crystal lattice.

| Model | Calculation Levels/Methods |

|---|---|

| Isolated Molecule | HF/3-21G, HF/6-31G, MP2/6-31G, B3LYP/6-31G |

| Crystal Model | 13-molecule cluster based on X-ray data |

Understanding the conformational dynamics of the trifluoromethyl group is crucial for characterizing the molecule's behavior. The potential energy surface (PES) for the rotation of the CF3 group has been computed for both the isolated molecule and for the molecule within a crystal cluster model. nih.gov A potential energy surface is a multidimensional map representing the potential energy of a system as a function of its atomic coordinates. nih.gov By mapping the PES, researchers can identify the most stable conformations (energy minima) and the transition states (saddle points) between them. For this compound, these calculations reveal how the energy of the molecule changes as the CF3 group rotates around the C-C bond connecting it to the phenanthrene (B1679779) ring. nih.gov In the crystal, the reorientational disorder of the CF3 group observed in diffraction experiments is attributed to the presence of a pair of minima on the potential energy surface. nih.gov

From the mapped potential energy surfaces, the energy barrier to rotation for the CF3 group can be determined. This barrier represents the energy required for the group to rotate from one stable conformation to another. nih.gov For an isolated molecule of this compound, the rotational barrier is quite low. nih.gov However, in the solid state, intermolecular interactions significantly increase this barrier. Computational results on cluster models for the solid state indicate that interactions between the CF3 groups of nearest-neighbor molecules account for approximately 75% of the rotational barrier in the crystal. nih.govnih.gov This interaction leads to a cooperative reorientation of these neighboring CF3 groups. nih.gov

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and computational cost, making it suitable for studying larger molecules and systems.

DFT methods, particularly using the B3LYP functional, have been successfully applied to optimize the molecular geometry of this compound. nih.govnih.gov Geometry optimization is a computational process that seeks to find the arrangement of atoms corresponding to the minimum energy of the molecule. physchemres.org These calculations have shown good agreement with structures determined by X-ray diffraction. nih.gov

While specific studies on the vibrational spectra of this compound are not prominent in the searched literature, DFT is a standard method for such analyses. A typical vibrational analysis involves calculating the harmonic vibrational frequencies from the optimized geometry. researchgate.net These theoretical frequencies can then be compared with experimental data from FT-IR and FT-Raman spectroscopy to assign the observed spectral bands to specific molecular vibrations, such as C-H stretches, C-C ring modes, and vibrations involving the CF3 group. researchgate.net

Frontier Molecular Orbital (FMO) theory is a key concept in understanding the chemical reactivity and electronic properties of molecules. irjweb.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. irjweb.com A large HOMO-LUMO gap suggests high stability, while a small gap indicates that the molecule is more reactive and can be easily excited. usm.my

Although specific DFT calculations of the HOMO-LUMO gap for this compound were not identified in the searched literature, studies on parent phenanthrene and other derivatives are common. researchgate.netresearchgate.netresearchgate.net For a molecule like this compound, the HOMO is expected to be a π-orbital located on the aromatic phenanthrene core, while the LUMO would be a corresponding π*-antibonding orbital. The introduction of the electron-withdrawing trifluoromethyl group is expected to influence the energies of these orbitals compared to unsubstituted phenanthrene. DFT calculations would provide quantitative values for the HOMO and LUMO energies and the resulting energy gap, offering insights into the molecule's electronic behavior and potential applications in materials science. usm.my

Molecular Electrostatic Potential and Atomic Charge Distribution

Computational analysis of this compound provides significant insights into its electronic structure, reactivity, and intermolecular interaction potential. The molecular electrostatic potential (MEP) and atomic charge distribution are key descriptors derived from these studies.

The MEP map visually represents the electrostatic potential on the electron density surface of the molecule. For molecules containing the trifluoromethyl (-CF3) group, the MEP typically shows a region of positive electrostatic potential (electron-poor) around the fluorine atoms and a more negative potential (electron-rich) associated with the aromatic phenanthrene ring. This distribution is a consequence of the high electronegativity of the fluorine atoms, which withdraws electron density from the adjacent carbon atom and, to a lesser extent, from the aromatic system.

The atomic charge distribution, often calculated using methods like Mulliken population analysis, quantifies the partial charges on each atom. In this compound, the fluorine atoms carry significant negative partial charges, while the carbon atom of the -CF3 group and, to a lesser extent, the carbon atoms of the phenanthrene ring bear positive partial charges. This charge distribution is a critical factor in determining how the molecule interacts with other molecules and its surrounding environment. The electrostatic potential map often reveals that warm colors (red, orange) indicate higher electron density (negative potential), while cooler colors (blue, green) represent lower electron density (positive potential). researchgate.net The specific distribution of these charges influences the molecule's dipole moment and its ability to participate in electrostatic interactions.

Theoretical calculations, such as those employing Density Functional Theory (DFT), are instrumental in determining these properties. For instance, DFT calculations can be used to obtain optimized molecular geometries, from which electronic properties like MEP and atomic charges are derived. researchgate.netresearchgate.net These computational approaches allow for a detailed understanding of the electronic landscape of this compound, which is fundamental to predicting its chemical behavior.

Table 1: Representative Atomic Charges in a Substituted Phenanthrene System (Illustrative)

| Atom/Group | Partial Charge (Illustrative) |

| Aromatic Ring Carbons | Varies (Slightly positive to slightly negative) |

| Aromatic Ring Hydrogens | Slightly positive |

| Trifluoromethyl Carbon | Positive |

| Fluorine Atoms | Negative |

Note: The exact values of partial charges depend on the specific computational method and basis set used.

Prediction and Analysis of Optoelectronic Properties and Charge Transport Characteristics

Computational methods are also pivotal in predicting the optoelectronic and charge transport properties of this compound, which are crucial for its potential applications in organic electronics. spiedigitallibrary.org These properties are intrinsically linked to the molecule's electronic structure, particularly the energies of its frontier molecular orbitals: the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

The energy difference between the HOMO and LUMO, known as the band gap, is a key parameter that determines the optoelectronic behavior of a material. icm.edu.pl A smaller band gap generally corresponds to absorption and emission of light at longer wavelengths. nih.gov DFT and Time-Dependent DFT (TD-DFT) are widely used to calculate these orbital energies and predict absorption spectra. nih.gov For phenanthrene derivatives, the introduction of functional groups like -CF3 can influence the HOMO and LUMO energy levels, thereby tuning the band gap and, consequently, the optoelectronic properties. spast.org

Charge transport characteristics, which describe the ability of a material to conduct electrical charge, are also investigated computationally. The reorganization energy is a critical parameter that quantifies the geometric relaxation energy of a molecule upon gaining or losing an electron. Lower reorganization energies are generally associated with higher charge mobility. Both hole and electron reorganization energies can be calculated to assess the suitability of a material for p-type (hole transport) or n-type (electron transport) applications. nih.gov

Studies on phenanthrene derivatives have shown that they can be considered wide-bandgap organic semiconductors. spast.org The HOMO energy levels of some phenanthrene compounds have been found to be in a range that suggests they are p-type organic semiconductors. spast.org Furthermore, the calculated ionization potentials can indicate the air stability of these materials. spast.org

Table 2: Calculated Electronic Properties of a Model Phenanthrene Derivative (Illustrative)

| Property | Calculated Value (Illustrative) |

| HOMO Energy | -5.5 to -6.1 eV |

| LUMO Energy | -2.0 to -2.5 eV |

| Band Gap | 3.0 to 3.6 eV |

| Ionization Potential | 6.5 to 7.7 eV |

Note: These values are illustrative and depend on the specific derivative and computational methodology.

Molecular Modeling and Dynamics Simulations

Analysis of Intermolecular Interactions in Crystalline States

Molecular modeling and dynamics simulations are powerful tools for understanding the three-dimensional arrangement of molecules in the crystalline state and the nature of the intermolecular forces that govern this packing. rsc.org For this compound, these interactions are crucial in determining the crystal structure and, consequently, its bulk physical properties.

X-ray diffraction studies, complemented by computational modeling, have been used to determine the molecular and crystal structure of this compound. nih.gov These studies reveal the precise positions of the atoms and the orientation of the molecules within the crystal lattice. The trifluoromethyl group plays a significant role in the crystal packing, often participating in various non-covalent interactions.

One area of computational investigation has been the rotational barrier of the CF3 group in both the isolated molecule and within a crystal lattice model. nih.gov Such studies have shown that intermolecular interactions between neighboring CF3 groups in the crystal can significantly increase the barrier to rotation compared to the isolated molecule. nih.gov This highlights the importance of the crystalline environment in influencing molecular dynamics. These intermolecular forces can be a combination of several types of interactions, which collectively determine the crystal's architecture. nih.govacs.org

Studies of Inclusion Complexes as Models for Carbohydrate-Aromatic Interactions

Molecular modeling and dynamics simulations are also employed to study the formation and stability of inclusion complexes, where a "guest" molecule like this compound is encapsulated within a "host" molecule. These studies can serve as models for understanding fundamental biological interactions, such as carbohydrate-aromatic interactions.

Carbohydrate-aromatic interactions, often involving CH-π interactions, are known to be important in various biological recognition processes. nih.gov The electron-rich aromatic face of phenanthrene can interact favorably with the electropositive C-H bonds of carbohydrates. nih.gov The presence of the electron-withdrawing trifluoromethyl group can modulate the electronic properties of the aromatic system, potentially influencing the strength and nature of these interactions.

Molecular dynamics simulations can provide detailed, atomistic-level insights into the structure, stability, and dynamics of inclusion complexes. For instance, simulations of polyaromatic hydrocarbons (PAHs) with cyclodextrins (cyclic oligosaccharides) have been used to investigate the mechanism of complexation. nih.gov These simulations can reveal the preferred orientation of the guest molecule within the host cavity and identify the key intermolecular forces driving the association, which often include van der Waals interactions and hydrophobic effects. nih.gov

By studying model systems involving this compound and carbohydrate-like hosts, researchers can gain a deeper understanding of the factors that govern carbohydrate-aromatic recognition. These computational models allow for the systematic variation of molecular structures to probe the influence of factors like electrostatics and steric effects on complex stability.

Reaction Mechanisms and Chemical Transformations Involving 3 Trifluoromethyl Phenanthrene Derivatives

Mechanistic Pathways of Trifluoromethyl Group Introduction and Functionalization

The introduction of a trifluoromethyl (CF₃) group onto an aromatic scaffold like phenanthrene (B1679779) is a critical step in synthesizing valuable chemical entities. This process is often achieved through radical-based reactions. One prominent method involves the use of radical precursors like the Togni reagent, which can generate a CF₃ radical. researchgate.net This radical can then engage in cascade reactions, for instance with isonitriles, to construct trifluoromethylated heterocyclic systems such as 6-trifluoromethyl-phenanthridines. researchgate.netnih.gov The mechanism involves the generation of an imidoyl radical followed by an intramolecular aromatic substitution, effectively building the heterocyclic core while incorporating the trifluoromethyl group. researchgate.net

Functionalization of the phenanthrene core itself, which can be subsequently trifluoromethylated, can be achieved through various synthetic strategies. These include the Haworth synthesis, which introduces a four-carbon unit onto an aromatic nucleus, and the Bardhan-Sengupta synthesis. spcmc.ac.in These classical methods provide access to the core phenanthrene structure, which can then be modified.

Influence of Trifluoromethyl Substitution on Regioselectivity and Reaction Kinetics

The trifluoromethyl group is a strong electron-withdrawing group, exerting a powerful inductive effect that significantly directs the outcome of chemical reactions. This influence is evident in both the regioselectivity (where on the molecule a reaction occurs) and the kinetics (the speed of the reaction).

The directing effect of the trifluoromethyl group is clearly illustrated in other systems. For example, in the gold-catalyzed hydration of alkynes, a 2,2,2-trifluoroethyl substituent strongly directs the reaction to produce β-trifluoromethylketones. nih.gov Similarly, in [3+2] cycloaddition reactions, the CF₃ group can accelerate the reaction rate without changing the regioselectivity, which may be controlled by other functional groups present on the molecule. nih.gov These findings suggest that the CF₃ group on the phenanthrene nucleus at position 3 would significantly influence the kinetics and potentially the regioselectivity of various addition and substitution reactions.

Photochemical and Radical-Mediated Transformations of Trifluoromethylated Phenanthrenes

The photophysical properties of phenanthrene, including its fluorescence and triplet state dynamics, are well-studied. union.edu The introduction of a trifluoromethyl group is expected to modify these properties. The heavy atoms of the fluorine can enhance intersystem crossing from the excited singlet state to the triplet state, potentially decreasing fluorescence quantum yield and shortening the triplet state lifetime.

Radical reactions are a key method for forming trifluoromethylated compounds. researchgate.netnih.gov The trifluoromethyl radical can be generated and used to create C-CF₃ bonds in cascade reactions that form complex heterocyclic structures like phenanthridines. researchgate.net Gas-phase reactions involving radical-radical recombination are also crucial pathways for the formation of the phenanthrene core itself from smaller radical precursors. nih.govrsc.org For example, the reaction of the phenylethynyl radical with benzene (B151609) can lead to phenanthrene through a barrierless pathway, which is significant for its formation in low-temperature environments. rsc.org The presence of a CF₃ group on one of the precursors would be incorporated into the final phenanthrene structure through these radical-mediated pathways.

The reaction of trichloromethyl radicals with fluorinated alkanes has been studied, providing insight into the reactivity of C-H bonds at different positions relative to the fluorine substituents. rsc.org This data is relevant for understanding potential radical abstraction reactions on the alkyl side chains of substituted trifluoromethyl-phenanthrenes.

Intramolecular Rearrangements and Cyclizations Leading to Phenanthrene Cores

The synthesis of the phenanthrene core often relies on intramolecular cyclization reactions, where a precursor molecule folds and bonds with itself to form the final ring system. A variety of methods exist to achieve this transformation.

Transition-Metal Catalyzed Cycloisomerization: Biphenyl (B1667301) derivatives containing an alkyne at an ortho-position can be converted into phenanthrenes using catalysts like PtCl₂, AuCl, or InCl₃. nih.gov This 6-endo-dig cyclization is modular and allows for the synthesis of a wide range of substituted phenanthrenes.

Radical Cyclization: An efficient synthesis of phenanthrenes can be achieved through the intramolecular cyclization of 1,1′-biphenyl aldehydes and ketones, which is proposed to proceed through a free radical pathway. rsc.org

Photocyclization: The classic Mallory photocyclization of stilbene (B7821643) derivatives is a well-known photochemical method for synthesizing phenanthrenes.

Rearrangement-Based Cyclizations: The synthesis of functionalized phenanthrene derivatives has been accomplished through intramolecular cyclization that utilizes a rsc.orgresearchgate.net-phospha-Brook rearrangement as a key step. researchgate.netresearchgate.net

Domino Cyclizations: Intramolecular domino electrophilic or thermal cyclization of specifically designed precursors can lead to polycyclic aromatic hydrocarbons, including those with a phenanthrene core. nih.gov

These synthetic strategies provide versatile routes to the phenanthrene skeleton, which can either be constructed from trifluoromethylated starting materials or be subjected to trifluoromethylation after the core has been formed.

| Method | Precursor Type | Key Transformation | Reference |

|---|---|---|---|

| Transition-Metal Catalyzed Cycloisomerization | ortho-alkynyl biphenyls | 6-endo-dig cyclization | nih.gov |

| Radical Cyclization | 1,1′-biphenyl aldehydes/ketones | Free radical pathway | rsc.org |

| rsc.orgresearchgate.net-Phospha-Brook Rearrangement | Biaryl with α-ketoester and alkyne | Umpolung and consecutive rearrangements | researchgate.net |

| Domino Electrophilic/Thermal Cyclization | peri-ethynylene naphthalene (B1677914) oligomers | Radical or cationic intermediates | nih.gov |

Impact of Intermolecular Interactions and Cooperative Phenomena on Solid-State Reactivity

The arrangement of molecules in the solid state is dictated by a variety of intermolecular interactions, which in turn can influence their reactivity. For phenanthrene derivatives, π-stacking is a dominant interaction, where the flat aromatic rings stack on top of each other. spbu.ruresearchgate.net

The introduction of a highly polar trifluoromethyl group at the 3-position would introduce strong dipole-dipole interactions and potentially other non-covalent interactions like halogen bonding (C-F···X). These forces would compete with and modify the typical π-stacking arrangement observed in unsubstituted phenanthrene. The specific orientation of molecules in the crystal lattice, described as "head-to-tail" or eclipsed stacking, governs the electronic communication between them and, consequently, their solid-state properties like luminescence. spbu.ru

Q & A

Q. What analytical methods are recommended for detecting 3-(Trifluoromethyl)phenanthrene and its metabolites in biological matrices?

To quantify trace levels of this compound and its hydroxylated metabolites in biological samples (e.g., blood, tissues), gas chromatography-mass spectrometry (GC-MS) with selected ion monitoring (SIM) is a robust approach. Key steps include:

- Enzymatic hydrolysis to release conjugated metabolites.

- Liquid-liquid extraction using solvents like ethyl acetate or hexane.

- Solid-phase extraction (SPE) with Envi-Chrom P columns for purification .

- Use of deuterated internal standards (e.g., phenanthrene-d10) to correct for matrix effects and recovery losses. Detection limits for similar PAHs in milk and tissues range from 0.5 to 8.0 ng/g .

Q. What safety protocols are advised for handling this compound in laboratory settings?

While toxicity data specific to this compound are limited, extrapolation from structurally related chlorinated PAHs (e.g., 3-Chlorophenanthrene) suggests:

- Use of personal protective equipment (PPE) , including nitrile gloves and lab coats.

- Ventilated fume hoods to minimize inhalation exposure (classified as Acute Toxicity Category 4 for inhalation) .

- Immediate decontamination with soap/water for skin contact and eye rinsing with saline solution .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the biodegradation pathways of phenanthrene derivatives?

The electron-withdrawing trifluoromethyl (-CF₃) group alters microbial metabolism:

- Mycobacterium sp. strains (e.g., PYR-1) typically hydroxylate phenanthrene at positions 9,10 or 3,4 via dioxygenases. However, -CF₃ may sterically hinder enzyme binding, leading to incomplete degradation or novel metabolites .

- Key metabolites : Hydroxylated intermediates (e.g., dihydrodiols) and ring-fission products (e.g., diphenic acid) are expected, but fluorinated analogs may resist further oxidation, increasing environmental persistence .

- Methodology : Monitor degradation using HPLC-MS/MS and compare metabolite profiles to non-fluorinated phenanthrene .

Q. How can conflicting data on the environmental persistence of this compound be resolved?

Discrepancies in persistence studies often stem from:

- Bioavailability differences : Use bacterial biosensors (e.g., Burkholderia sp. RP037) to measure bioaccessible fractions in soil/water systems. Biosensors respond to flux rates, correlating with physical parameters like surfactant use or particle size .

- Microbial consortia variability : Conduct microcosm experiments with defined microbial communities (e.g., Mycobacterium sp. BB1) to isolate degradation pathways .

- Analytical limitations : Combine isotopic labeling (e.g., ¹⁴C-tracing) with SPE-GC/MS to distinguish parent compounds from transformation products .

Q. What synthetic challenges arise in functionalizing this compound, and how is regioselectivity controlled?

The -CF₃ group directs electrophilic substitution to meta/para positions, complicating regioselective synthesis:

- Electrophilic sulfonation : Phenanthrene derivatives are sulfonated at positions 2, 3, or 9 under varying temperatures. For -CF₃ analogs, low-temperature reactions (100°C) favor 9-sulfonation, while higher temperatures (120–125°C) yield di-sulfonated products .

- Cross-coupling strategies : Use palladium catalysts for Suzuki-Miyaura reactions to introduce aryl groups at specific positions. Protect reactive sites with trimethylsilyl groups to prevent undesired substitutions .

Methodological Considerations

Q. How can researchers optimize experimental designs to study this compound's photophysical properties?

- UV-Vis and fluorescence spectroscopy : Characterize absorption/emission spectra in solvents of varying polarity. The -CF₃ group may induce redshifted spectra due to its electron-withdrawing effect.

- Computational modeling : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to predict electronic transitions and compare with experimental data .

Q. What strategies mitigate matrix interference in detecting this compound metabolites?

- Matrix-matched calibration : Prepare standards in blank biological matrices (e.g., goat milk) to account for ion suppression/enhancement in GC-MS .

- Derivatization : Convert hydroxylated metabolites to trimethylsilyl ethers using BSTFA+TMCS to enhance volatility and sensitivity .

Data Contradiction Analysis

Q. Why do some studies report negligible toxicity of this compound, while others highlight ecological risks?

- Exposure route variability : Oral/dermal toxicity (Category 4) may differ from chronic ecological impacts due to bioaccumulation potential in lipid-rich tissues .

- Metabolite toxicity : Hydroxylated metabolites (e.g., 9-OH derivatives) may exhibit higher genotoxicity than the parent compound, as seen in non-fluorinated PAHs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.